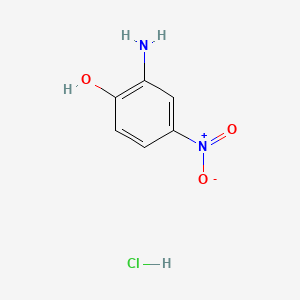

2-Amino-4-nitrophenol hydrochloride

Description

BenchChem offers high-quality 2-Amino-4-nitrophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-nitrophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65407-97-8 |

|---|---|

Molecular Formula |

C6H7ClN2O3 |

Molecular Weight |

190.58 g/mol |

IUPAC Name |

2-amino-4-nitrophenol;hydrochloride |

InChI |

InChI=1S/C6H6N2O3.ClH/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;1H |

InChI Key |

ZNCXJJQGNNRNPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 2-Amino-4-nitrophenol Hydrochloride

Topic: 2-Amino-4-nitrophenol Hydrochloride: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-nitrophenol (ANP) and its hydrochloride salt are critical aromatic intermediates in the synthesis of azo dyes, pigments, and heterocyclic pharmaceuticals. While the free base (CAS 99-57-0) is the primary commercial form, the hydrochloride salt plays a pivotal role in purification and downstream processing. The salt form significantly enhances water solubility and oxidation resistance compared to the free amine, making it the preferred state for diazotization reactions and isolation from crude reduction mixtures.

This guide details the physicochemical architecture, validated synthesis protocols, and reactivity profiles of 2-amino-4-nitrophenol hydrochloride, providing a roadmap for its use in high-fidelity organic synthesis.

Molecular Architecture & Physicochemical Profile

Chemical Identity

The hydrochloride salt consists of the protonated 2-amino-4-nitrophenol cation and a chloride counterion. This protonation occurs at the amine group (

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| CAS Number | 99-57-0 | Generated in situ / Custom |

| Formula | ||

| Molecular Weight | 154.12 g/mol | 190.58 g/mol |

| Appearance | Orange/Brown Prisms | Yellow/Grey Crystalline Solid |

| Solubility (Water) | Low (< 1 mg/mL) | High (Acidic pH) |

| Melting Point | 143–145 °C | Decomposes >200 °C (Typical for salts) |

| pKa | 3.1 (Amine), 7.6 (Phenol) | N/A (Fully protonated) |

Stability and Storage

-

Oxidation Sensitivity: The free base is prone to darkening upon air exposure due to oxidation of the amino group and phenol to quinoid structures.

-

Salt Advantage: The hydrochloride form stabilizes the amine functionality, retarding oxidative degradation. It acts as a "storage form" in solution during multi-step synthesis.

Synthetic Routes & Purification Protocols[1][2][3]

The industrial and laboratory standard for producing 2-amino-4-nitrophenol hydrochloride involves the Zinin Reduction of 2,4-dinitrophenol. This method relies on the regioselective reduction of the ortho-nitro group (relative to the phenol) using sulfide reagents.

Synthesis Workflow (Zinin Reduction)

Mechanism: The reaction utilizes sodium sulfide (

Protocol: Selective Reduction to Hydrochloride Salt

-

Preparation of Phenolate:

-

Suspend 1.63 mol (300 g) of 2,4-dinitrophenol in 2.5 L water.

-

Add ammonium chloride (600 g) and aqueous ammonia to buffer the pH to ~8.5. Heat to 85°C.

-

-

Regioselective Reduction:

-

Cool to 70°C. Add sodium sulfide (fused, 60%) portion-wise.

-

Critical Control: Maintain temperature between 80–85°C. Exotherms indicate active reduction.

-

-

Acidification & Salt Formation (The Purification Step):

-

Filter the hot reaction mixture to remove insoluble impurities.[1]

-

Add the filtrate to concentrated Hydrochloric Acid (HCl).

-

Result: The 2-amino-4-nitrophenol converts to its hydrochloride salt , which remains soluble in the hot acidic aqueous phase, while elemental sulfur (byproduct of sulfide oxidation) precipitates or coagulates.

-

-

Isolation:

Visualization of Synthesis Logic

Caption: Workflow for the regioselective synthesis and purification of 2-amino-4-nitrophenol via the hydrochloride intermediate.

Reactivity & Functionalization

The hydrochloride salt is the active species in diazotization, a gateway to azo dye synthesis. The presence of the electron-withdrawing nitro group at the para position relative to the hydroxyl group, and meta to the amine, creates a unique electronic push-pull system.

Diazotization (Azo Coupling)

Because the amine is already protonated in the hydrochloride form, it reacts rapidly with sodium nitrite in acidic media to form the diazonium salt.

-

Reagents: 2-Amino-4-nitrophenol HCl +

+ -

Conditions:

.[4][2][5][1] -

Product: 2-Hydroxy-5-nitrobenzenediazonium chloride.

-

Application: This diazonium species acts as an electrophile, coupling with electron-rich aromatics (e.g., naphthols, resorcinol) to form metal-complex dyes (C.I. Mordant dyes).

Cyclization to Benzoxazoles

Condensation of 2-amino-4-nitrophenol hydrochloride with carboxylic acid derivatives yields substituted benzoxazoles, which are pharmacophores in antimicrobial and anticancer drug discovery.

-

Mechanism: The phenolic

and amino

Visualization of Reaction Pathways

Caption: Divergent synthetic pathways utilizing the hydrochloride salt for dye manufacturing and heterocyclic drug synthesis.

Analytical Characterization

To validate the identity of the hydrochloride salt vs. the free base, the following spectral features are diagnostic.

Proton NMR ( -NMR)

-

Solvent: DMSO-

(The salt is soluble in polar aprotic solvents). -

Aromatic Region: Three distinct protons.[6]

-

~7.0 ppm (d,

- ~7.9 ppm (dd, H-5).

-

~8.5 ppm (d, H-3, ortho to

-

~7.0 ppm (d,

-

Exchangeable Protons:

-

The

protons in the salt will appear as a broad singlet, typically downfield (8.0–10.0 ppm), distinct from the sharper

-

Infrared Spectroscopy (FT-IR)

-

Amine/Ammonium:

-

Free Base: Doublet at 3300–3500 cm

(N-H stretch). -

HCl Salt: Broad, strong band at 2600–3200 cm

(N-H stretch of

-

-

Nitro Group: Strong symmetric and asymmetric stretches at 1340 cm

and 1530 cm

Handling & Safety (E-E-A-T)

Toxicology & Hazards

-

Acute Toxicity: Classified as toxic by ingestion (Category 3).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization: Potential skin sensitizer.[7]

-

Mutagenicity: Some nitro-amino phenols show mutagenic potential in Ames tests; handle as a suspected genotoxin.

Safe Handling Protocol

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 particulate respirator if dust generation is likely.

-

Spill Management: Do not dry sweep. Dampen with water or ethanol to suppress dust, then collect for hazardous waste disposal (incineration).

References

-

Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[4][2][5][1][3][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.83. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Link

-

Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol (US4329503A). Link

-

NOAA Office of Response and Restoration. (n.d.). 2-AMINO-4-NITROPHENOL | CAMEO Chemicals. Link

-

BenchChem. (2025). Synthesis and Reactivity of Aminonitrophenols. Link

Sources

- 1. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]

- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 9. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]

- 11. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]

2-Amino-4-nitrophenol Hydrochloride: Molecular Architecture & Technical Specifications

Executive Summary

2-Amino-4-nitrophenol (CAS: 99-57-0 for free base) is a critical aromatic intermediate utilized in the synthesis of azo dyes, mordant dyes, and pharmaceutical precursors. While often handled as the free base, the hydrochloride salt represents a crucial protonated state encountered during acid-mediated isolation and specific synthetic functionalizations.

This technical guide provides a comprehensive analysis of the molecular structure, synthesis pathways, and physicochemical properties of 2-amino-4-nitrophenol, with a specific focus on the structural implications of the hydrochloride form.

Molecular Architecture & Crystallography

Structural Core

The core structure consists of a benzene ring substituted with three distinct functional groups:

-

Position 1: Hydroxyl group (-OH)[1]

-

Position 2: Amino group (-NH₂ in free base; -NH₃⁺ in hydrochloride)

-

Position 4: Nitro group (-NO₂)

In the hydrochloride salt , the amino group at position 2 is protonated, converting the molecule into a cationic species balanced by a chloride anion (

Crystallographic Data (Free Base vs. Salt)

While the commercial entity is typically the free base, understanding the crystal packing of the monohydrate (often the isolated form) provides insight into the lattice energy and solubility profile.

| Parameter | Free Base Monohydrate (Experimental) | Hydrochloride Salt (Theoretical/Derived) |

| Crystal System | Monoclinic | Triclinic or Monoclinic (Predicted) |

| Space Group | - | |

| Z (Formula Units) | 8 | - |

| Key Interaction | Intramolecular H-bond (NH...O) | Ionic interaction ( |

| Planarity | Nitro group twisted ~6-12° out of plane | Ring planar; Nitro group twisted |

Structural Insight: In the free base, an intramolecular hydrogen bond exists between the amino nitrogen and the phenolic oxygen. In the hydrochloride form, this internal bond is disrupted by the protonation of the amine, leading to a structure dominated by strong ionic interactions between the ammonium moiety and the chloride counterion.

Molecular Diagram (Resonance & Protonation)

Figure 1: Transition between the neutral free base and the hydrochloride salt, highlighting the protonation of the amino group.

Synthesis & Isolation Protocol

The synthesis of 2-amino-4-nitrophenol typically proceeds via the partial reduction of 2,4-dinitrophenol.[2][3] The hydrochloride form is often the transient species present in the acidic filtrate before final neutralization.

Synthesis Workflow

-

Reduction: Selective reduction using Sodium Sulfide (

) or Hydrazine ( -

Acidification: Treatment with Hydrochloric Acid (HCl) to remove sulfur/catalyst and form the soluble hydrochloride salt.

-

Isolation: Neutralization to pH 4-5 to precipitate the free base.

Step-by-Step Protocol (Laboratory Scale)

| Step | Reagent | Conditions | Observation |

| 1. Solubilization | 2,4-DNP + | 85°C, Stirring | Formation of ammonium salt (soluble). |

| 2. Reduction | 70-85°C, Slow addition | Exothermic reaction; color change to dark red. | |

| 3. Filtration | - | Hot filtration | Removal of sulfur byproducts. |

| 4.[2] Acidification | HCl (conc.) | Cool to 20°C | Formation of 2-Amino-4-nitrophenol HCl (in solution). |

| 5.[2] Neutralization | Sodium Acetate / NaOH | pH 4.5 - 5.0 | Precipitation of orange/brown needles (Free Base). |

Critical Control Point: The hydrochloride salt is highly soluble in water. To isolate it specifically, one must avoid the final neutralization step and instead evaporate the acidic solution or precipitate using an antisolvent (e.g., cold ethanol/ether) under anhydrous conditions.

Figure 2: Synthetic pathway from 2,4-dinitrophenol to the target amino-nitrophenol, showing the hydrochloride salt as the key acidic intermediate.

Spectroscopic Characterization

Identification of the molecule relies on distinct spectral fingerprints. The hydrochloride salt will exhibit shifts relative to the free base due to the ammonium group.

UV-Vis Spectroscopy[1]

-

Solvent: Methanol/Water

- : 224 nm, 262 nm, 308 nm.[1]

-

Note: In acidic media (HCl salt form), the absorption bands may undergo a hypsochromic shift (blue shift) due to the removal of the lone pair participation of the nitrogen in the conjugated system.

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: DMSO-

-

Aromatic Region: Three distinct proton signals corresponding to the 1,2,4-substitution pattern.

- ~ 6.8 - 7.5 ppm (Multiplets).

-

Exchangeable Protons:

-

Phenolic -OH: Broad singlet,

> 9.0 ppm. -

Amine -NH₂: Broad singlet,

~ 5.0 - 6.0 ppm. -

Ammonium -NH₃⁺ (HCl salt): Broad signal shifted significantly downfield (

8.0 - 10.0 ppm), often merging with the phenolic signal.

-

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[5]

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

-

Mutagenicity: Muta. 2 (Suspected of causing genetic defects).

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator, and safety goggles.

-

Storage: Store under inert atmosphere (Nitrogen) if possible, protected from light. The hydrochloride salt is hygroscopic; keep strictly dry.

-

Spill Response: Do not dry sweep. Dampen with ethanol/water to suppress dust, then collect for hazardous waste disposal (Incineration).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]

-

Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1][4][2][3][6] Organic Syntheses, Coll. Vol. 3, p.82. Retrieved from [Link]

-

Tanak, H., et al. (2010). 2-Amino-4-nitrophenol monohydrate. Acta Crystallographica Section E, 66(10), o2544. Retrieved from [Link]

Sources

- 1. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Amino-4-nitrophenol

This guide provides a comprehensive technical overview of 2-Amino-4-nitrophenol (CAS No. 99-57-0), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into its chemical identity, properties, synthesis, applications, and safety protocols, with a special focus on the role of its hydrochloride salt in purification processes.

Chemical Identity and Core Properties

2-Amino-4-nitrophenol is an aromatic compound characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzene ring. Its unique structure makes it a versatile precursor in various chemical syntheses.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Chemical Name | 2-Amino-4-nitrophenol |

| CAS Number | 99-57-0[1][2][3] |

| Molecular Formula | C6H6N2O3[1][2][3] |

| Molecular Weight | 154.12 g/mol [2][3] |

| IUPAC Name | 2-amino-4-nitrophenol[1] |

| Synonyms | 2-Hydroxy-5-nitroaniline, 4-Nitro-2-aminophenol, p-Nitro-o-aminophenol[1][2] |

| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Orange prisms or yellow powder.[1][5] | NTP, 1992 |

| Melting Point | 143-145 °C | Apollo Scientific |

| Solubility | Soluble in ethanol, diethyl ether, acetic acid, and warm benzene. Sparingly soluble in water. | PubChem |

| pKa | pKa1 = 3.1 (amine); pKa2 = 7.6 (phenol) at 25 °C | PubChem |

Synthesis and the Role of the Hydrochloride Intermediate

The primary route for the industrial production of 2-Amino-4-nitrophenol involves the selective reduction of 2,4-dinitrophenol. Various reducing agents can be employed, with sodium sulfide and hydrazine hydrate being common choices.

A notable aspect of its purification, as detailed in patent literature, is the in-situ formation of 2-Amino-4-nitrophenol hydrochloride.[2] This salt exhibits significantly higher water solubility compared to the free base. This property is exploited to separate the product from insoluble impurities, such as sulfur, which may be a byproduct of the reduction step. Following the removal of impurities by filtration, the aqueous solution of the hydrochloride is neutralized to precipitate the purified 2-Amino-4-nitrophenol.

Caption: Synthesis of 2-Amino-4-nitrophenol and purification via its hydrochloride salt.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is adapted from established procedures for the selective reduction of dinitrophenols.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 2,4-dinitrophenol in water.

-

Addition of Reagents: Add ammonium chloride and aqueous ammonia, and heat the mixture to approximately 85°C.

-

Reduction: Gradually add sodium sulfide to the heated mixture, maintaining the temperature between 80-85°C. After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.

-

Purification via Hydrochloride: a. Filter the hot reaction mixture to remove any insoluble byproducts. b. Acidify the filtrate with hydrochloric acid to a pH of ~1. This converts the 2-Amino-4-nitrophenol to its more soluble hydrochloride salt. c. Filter the acidified solution to remove any precipitated impurities.

-

Isolation of Pure Product: Neutralize the clear filtrate with a base (e.g., sodium hydroxide solution) to a pH of approximately 5. The purified 2-Amino-4-nitrophenol will precipitate out of the solution.

-

Final Steps: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Applications in Research and Industry

2-Amino-4-nitrophenol serves as a crucial building block in several industrial applications:

-

Dye Manufacturing: It is a key intermediate in the synthesis of various mordant and acid dyes.

-

Polymer Industry: It has been utilized as an antioxidant and light stabilizer in butyl rubbers.

-

Organic Synthesis: It acts as a catalyst in the production of hexadiene.

-

Cosmetics: Historically, it was used as a component in hair dye formulations.

Safety, Handling, and Regulatory Information

Due to its chemical nature, 2-Amino-4-nitrophenol requires careful handling to minimize exposure and ensure a safe working environment.

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Toxic by ingestion.[5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water.[6] |

| Eye Irritation | Causes serious eye irritation.[4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[6] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust. Use only in a well-ventilated area.[6] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: For operations generating dust, a NIOSH-approved respirator with a dust/mist filter is recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 2-Amino-4-nitrophenol, allowing for both qualitative identification and quantitative determination.

Example HPLC Method

While a specific validated method for 2-Amino-4-nitrophenol is not provided in the immediate search results, a general approach based on the analysis of similar aromatic compounds can be outlined.

Caption: A typical workflow for the HPLC analysis of 2-Amino-4-nitrophenol.

Method Parameters (starting point for method development):

-

Column: A C18 reverse-phase column is a common choice for separating aromatic compounds.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer such as formic acid or ammonium acetate to improve peak shape.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Quantification: Performed by comparing the peak area of the sample to that of a certified reference standard.

References

-

PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

Sources

- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]

- 5. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: Selective Synthesis of 2-Amino-4-nitrophenol Hydrochloride via Zinin Reduction

Executive Summary

2-Amino-4-nitrophenol (2A4NP) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzoxazoles) and high-performance azo dyes. The synthesis of 2A4NP from 2,4-dinitrophenol (2,4-DNP) presents a classic problem in regioselectivity: distinguishing between two chemically similar nitro groups.

This guide details the Zinin Reduction , a sulfide-mediated partial reduction that leverages the ortho-hydroxyl group to selectively reduce the 2-nitro position while leaving the 4-nitro group intact. Unlike catalytic hydrogenation, which often leads to over-reduction (yielding 2,4-diaminophenol), the sulfide protocol offers high specificity and scalability.

Key Technical Deliverables:

-

Regiocontrol: Mechanistic justification for the 2-position selectivity.

-

Safety Protocols: Handling 2,4-DNP (uncoupler/explosive) and

management. -

Process Engineering: A self-validating workflow for the isolation of the Hydrochloride salt.

Strategic Analysis: The Regioselectivity Challenge

The reduction of 2,4-DNP involves a competition between the nitro group at the ortho (2) position and the para (4) position relative to the hydroxyl group.

Mechanistic Driver: The "Ortho-Effect"

In alkaline sulfide solutions, 2,4-DNP exists as the phenolate ion. The regioselectivity for the 2-position is driven by two factors:

-

Chelation/Proximity: The alkali metal cation (

or -

Steric/Electronic Environment: While the para-nitro group is typically more electrophilic in unsubstituted benzenes, the electron-donating phenolate strongly deactivates the ring. The ortho-nitro group, however, participates in hydrogen bonding (in the neutral form) or cation bridging (in the salt form), facilitating the transfer of electrons from the sulfur species.

Reaction Scheme:

Pathway Visualization

The following diagram illustrates the divergent pathways and the selective favorability of the 2-amino product.

Caption: Regioselectivity logic flow in the Zinin reduction of 2,4-DNP. The ortho-pathway is kinetically favored.

Materials & Safety Architecture

Critical Hazard: 2,4-Dinitrophenol

-

Metabolic Poison: 2,4-DNP uncouples oxidative phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Double-gloving and full-face respirators are mandatory.

-

Explosive: Dry 2,4-DNP is a high-explosive. It is typically supplied wetted (15-35% water).[1] Never allow the material to dry out completely during storage.

Reagent Stoichiometry

| Reagent | Role | Molar Eq. | Notes |

| 2,4-Dinitrophenol | Substrate | 1.0 | Use wetted paste; correct weight for water content.[1] |

| Sodium Sulfide ( | Reducing Agent | 3.0 - 3.5 | Fused flakes or crystals. Excess required. |

| Ammonium Chloride | Buffer/Activator | 7.0 | Buffers pH to prevent ring degradation. |

| Ammonia (aq) | Solvent/Base | Excess | Maintains solubility of phenolate. |

| Hydrochloric Acid (30%) | Workup | Excess | Converts free base to HCl salt. |

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol HCl

Phase 1: Preparation of the Reductant System

Objective: Solubilize the substrate and establish the buffering system.

-

Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, and internal thermometer.

-

Solubilization: Suspend 1.0 eq of 2,4-DNP in water (approx. 8-10 mL per gram of DNP).

-

Activation: Add 7.0 eq of Ammonium Chloride (

) and enough concentrated aqueous Ammonia to raise pH to ~9-10. -

Heating: Heat the mixture to 85°C on a steam bath or oil bath. Ensure complete dissolution (deep yellow/orange solution of the ammonium phenolate).

Phase 2: Controlled Zinin Reduction

Objective: Selective reduction of the 2-nitro group.

-

Temperature Adjustment: Remove the heat source and allow the mixture to cool to 70°C .

-

Addition: Add Sodium Sulfide (

) in small portions over 30-45 minutes.-

Critical Control Point: The reaction is exothermic. Maintain temperature between 80-85°C using the rate of addition. Do not exceed 90°C to avoid over-reduction.

-

-

Digestion: After addition is complete, maintain the mixture at 85°C for 15 minutes .

-

Filtration (Hot): Filter the reaction mixture while hot through a pre-warmed Büchner funnel to remove elemental sulfur (byproduct) and insoluble impurities.

-

Note: If the filtrate is not clear, treat with activated carbon and refilter.

-

Phase 3: Isolation and Conversion to Hydrochloride

Objective: Precipitation of the target amine and salt formation.

-

Crystallization of Free Base: Cool the filtrate slowly to 20°C, then chill to 4°C overnight. The free base (2-amino-4-nitrophenol) will crystallize as dark brown/red needles.

-

Collection: Filter the crude free base and wash with a small amount of ice-cold water.

-

Salt Formation (The HCl Step):

-

Transfer the wet filter cake to a clean beaker.

-

Dissolve in the minimum amount of boiling 10% Hydrochloric Acid .

-

Self-Validation: The solution should turn from dark red (base) to a lighter yellow-orange (acidic salt).

-

-

Final Crystallization: Allow the acidic solution to cool slowly to room temperature, then refrigerate. 2-Amino-4-nitrophenol Hydrochloride will precipitate as yellow-brown needles.

-

Drying: Filter and dry in a vacuum desiccator over

or

Process Workflow Diagram

Caption: Step-by-step synthesis workflow for the Hydrochloride salt.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.

| Parameter | Specification | Method |

| Appearance | Yellow to brownish needles | Visual |

| Melting Point (Free Base) | 142°C - 144°C | Capillary MP (Lit. Value [1]) |

| Melting Point (HCl Salt) | >200°C (Decomposes) | Capillary MP |

| 1H NMR (DMSO-d6) | Distinct shifts for H-3, H-5, H-6 | NMR Spectroscopy |

| Regio-Check | Coupling constants ( | H-3 (d, |

Differentiation from Isomer: The 4-amino-2-nitrophenol isomer has a significantly different melting point (~129°C) and distinct NMR splitting patterns due to the different symmetry relative to the hydroxyl group.

References

-

Hartman, W. W., & Silloway, H. L. (1946). 2-Amino-4-nitrophenol .[2][3][4][5][6][7][8] Organic Syntheses, 26, 8; Coll. Vol. 3, 82. [Link]

-

Porter, H. K. (1973).[9] The Zinin Reduction of Nitroarenes . Organic Reactions, 20, 455–481.[9] [Link]

-

National Center for Biotechnology Information. (2023).[10] PubChem Compound Summary for CID 7449, 2-Amino-4-nitrophenol . [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 2,4-Dinitrophenol . [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 4. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 5. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 6. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Zinin reaction - Wikipedia [en.wikipedia.org]

- 10. westliberty.edu [westliberty.edu]

Technical Guide: Spectroscopic Profiling of 2-Amino-4-nitrophenol Hydrochloride

Executive Summary

2-Amino-4-nitrophenol hydrochloride (CAS: 14703-76-5) is a critical aromatic intermediate used primarily in the synthesis of acid dyes (e.g., C.I. Acid Dyes) and as a precursor in pharmaceutical development. Unlike its free base counterpart (CAS: 99-57-0), the hydrochloride salt offers enhanced water solubility and stability, making it the preferred form for aqueous-phase reactions and storage.

This technical guide provides a comprehensive analysis of the molecule's spectroscopic signature.[1] It distinguishes the specific signals arising from the protonated amine (

Molecular Architecture & Chemical Context

The spectroscopic behavior of this compound is dictated by the interplay between three functional groups on the benzene ring:

-

Phenol (

): A strong electron-donating group (EDG), typically shielding ortho/para protons. -

Nitro (

): A strong electron-withdrawing group (EWG), strongly deshielding ortho/para protons. -

Ammonium (

): In the hydrochloride salt, the amine is protonated. This converts it from an EDG (in the free base) to an inductively electron-withdrawing group, significantly altering NMR shifts and UV-Vis absorption compared to the neutral molecule.

Structural Visualization

The following diagram illustrates the logical flow for structural verification and the specific atomic numbering used in the NMR analysis.

Caption: Integrated workflow for the spectroscopic validation of 2-Amino-4-nitrophenol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Strategy

For the hydrochloride salt, DMSO-d

-

Solubility: The salt is sparingly soluble in non-polar solvents (CDCl

). -

Exchangeable Protons: DMSO-d

suppresses rapid proton exchange, allowing for the observation of the distinct ammonium (

H NMR Data (400 MHz, DMSO-d )

The aromatic region exhibits a characteristic 1,2,4-trisubstituted pattern.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.0 - 11.5 | Broad Singlet | 1H | Phenolic proton, deshielded by H-bonding and acidity. | |

| 8.5 - 9.5 | Broad Singlet | 3H | Ammonium protons. Characteristic of the HCl salt. | |

| 8.05 | Doublet ( | 1H | H-3 | Most Deshielded. Trapped between two EWGs ( |

| 7.95 | dd ( | 1H | H-5 | Ortho to |

| 7.10 | Doublet ( | 1H | H-6 | Most Shielded. Ortho to the electron-donating |

Note on Coupling Constants (

-

Hz represents ortho coupling (H-5

-

Hz represents meta coupling (H-3

C NMR Data (100 MHz, DMSO-d )

Expected carbon environments based on substituent electronegativity:

-

C-OH (C1): ~155-160 ppm (Deshielded by Oxygen).

-

C-NO

(C4): ~140 ppm (Deshielded by Nitro). -

C-NH

(C2): ~120-125 ppm (Shifted upfield relative to C-OH). -

Aromatic CH (C3, C5, C6): 115-130 ppm.

Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum of the hydrochloride salt differs significantly from the free base in the high-frequency region (2500–3500 cm

Key Diagnostic Bands[1]

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 2600 - 3200 | Strong, Very Broad | Salt Indicator. The "Ammonium Band." Overlaps with phenolic OH. Distinguishes HCl salt from the sharp | |

| 1580 - 1610 | Medium | Aromatic ring skeletal vibrations. | |

| 1480 - 1520 | Strong | Asymmetric Nitro stretch.[1] Key identifier for nitrophenols [2]. | |

| 1320 - 1350 | Strong | Symmetric Nitro stretch. | |

| 1200 - 1250 | Strong | Phenolic C-O stretch. | |

| 820 - 850 | Medium | Out-of-plane bending. Consistent with 1,2,4-substitution. |

Electronic Absorption (UV-Vis) & Solvatochromism

The UV-Vis spectrum of 2-Amino-4-nitrophenol is highly pH-dependent (solvatochromic). For the hydrochloride salt , the spectrum in water effectively represents the acidic form of the molecule.

Spectral Data (Aqueous/Acidic Medium)

-

Conditions: Acidic mobile phase (pH

3) or pure water (due to HCl dissociation). -

1: 212 nm (

- 2: 264 nm (Benzene ring secondary band).

- 3: 342 nm (Intramolecular Charge Transfer / Nitro conjugation) [3].

Critical Observation: If the solution is basified (pH > 8), the hydrochloride is neutralized to the free base and subsequently the phenolate. This causes a bathochromic shift (red shift) of the primary visible band from ~342 nm to >400 nm, turning the solution from pale yellow to deep orange/red. This is a rapid visual confirmation of the salt's integrity (it should be pale yellow in water).

Experimental Protocols

Protocol A: Preparation for FT-IR (KBr Pellet)

-

Objective: Solid-state analysis to confirm salt formation.

-

Causality: The KBr matrix is transparent to IR radiation and does not interact with the ionic lattice of the salt.

-

Grinding: Mix 2 mg of 2-Amino-4-nitrophenol HCl with 200 mg of spectroscopic grade KBr (dried at 110°C).

-

Homogenization: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind to avoid moisture absorption.

-

Compression: Transfer to a die and press at 10 tons for 2 minutes under vacuum (to remove air/water).

-

Measurement: Acquire spectrum from 4000 to 400 cm

(32 scans, 4 cm

Protocol B: Preparation for H NMR

-

Objective: Structural elucidation and purity check.

-

Causality: DMSO-d

is selected to solubilize the ionic salt and visualize exchangeable protons.

-

Weighing: Accurately weigh 10 mg of the sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D). -

Mixing: Sonicate for 30 seconds. The solution should be clear yellow.

-

Transfer: Filter through a glass wool plug into a 5mm NMR tube if any undissolved particulates remain.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

References

-

Sigma-Aldrich. 2-Amino-4-nitrophenol Product Specification & Safety Data Sheet. (Accessed 2024). Link

-

NIST Chemistry WebBook. 2-Amino-4-nitrophenol Infrared Spectrum (Free Base Reference). National Institute of Standards and Technology. Link

-

SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-nitrophenol (Acidic Conditions). (Note: Isomer comparison and pH effects). Link

-

PubChem. 2-Amino-4-nitrophenol Compound Summary (CID 3613389). National Library of Medicine. Link

Sources

Technical Whitepaper: Solvation Dynamics and Handling of 2-Amino-4-nitrophenol Hydrochloride

This guide addresses the specific physicochemical behavior of 2-Amino-4-nitrophenol Hydrochloride , distinct from its free base counterpart. The presence of the hydrochloride counterion fundamentally alters the solvation landscape, shifting the molecule from a lipophilic phenol derivative to a polar ionic salt.

Executive Summary & Chemical Identity

2-Amino-4-nitrophenol hydrochloride is the ionic salt form of the dye intermediate and pharmaceutical precursor 2-amino-4-nitrophenol. While the free base exhibits moderate solubility in organic ethers and benzene, the hydrochloride salt is characterized by a rigid ionic lattice. This renders it highly soluble in water and polar aprotic solvents but virtually insoluble in non-polar organic media.

Understanding this "solubility switch" is critical for purification processes, specifically when separating the compound from non-basic impurities (e.g., sulfur byproducts in reduction reactions) or when designing liquid-phase reaction media.

| Property | Specification |

| IUPAC Name | 2-Hydroxy-5-nitroanilinium chloride |

| Molecular Formula | C₆H₇ClN₂O₃ |

| Molecular Weight | 190.58 g/mol |

| Appearance | Yellow to orange crystalline powder (darkens on oxidation) |

| Acidity (pKa) | ~3.1 (Amine), ~7.6 (Phenol) [1] |

Solvent Compatibility Matrix

The following data synthesizes experimental recrystallization literature and solubility parameters derived from the salt's ionic character.

Note: The hydrochloride salt is hygroscopic and susceptible to hydrolysis if dissolved in unbuffered water for extended periods.

Table 1: Solubility Profile of the Hydrochloride Salt

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH < 4) | High (>50 mg/mL) | Ion-dipole interactions dominate; lattice energy is overcome by hydration enthalpy. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, often used for recrystallization. Solubility increases significantly with temperature.[1] |

| Polar Aprotic | DMSO, DMF | Very High | Strong solvation of the cation; excellent for nucleophilic substitution reactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Limited solubility.[2] Often used as "anti-solvents" to precipitate the salt from alcoholic solutions. |

| Non-Polar | Diethyl Ether, Toluene, Hexane | Insoluble | The high lattice energy of the salt cannot be overcome by weak van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Generally insoluble; useful for washing away non-polar impurities from the solid salt. |

Mechanistic Solvation Dynamics

The solubility behavior of 2-amino-4-nitrophenol hydrochloride is governed by the competition between its Lattice Energy (holding the crystal together) and Solvation Energy (interaction with the solvent).

The "Solubility Switch" Effect

In synthesis, this compound is often purified by toggling between the Free Base and the HCl Salt.

-

Acidic Conditions (HCl): The amine protonates (

), forming the ionic salt. This precipitates the compound from non-polar organic solvents. -

Basic Conditions (NaOH): The amine deprotonates, returning to the lipophilic free base, which can be extracted into organic phases like Ethyl Acetate.

Figure 1: Solvation decision tree based on solvent dielectric properties.

Experimental Protocols

Purification via Recrystallization

This protocol utilizes the high temperature coefficient of solubility in dilute acid/ethanol mixtures to purify the salt [2].

Reagents: Crude 2-amino-4-nitrophenol HCl, Ethanol (95%), Conc. HCl, Activated Charcoal.[3]

-

Dissolution: Suspend 10g of crude salt in 100mL of hot Ethanol (60°C).

-

Acidification: Add 2-3 mL of concentrated HCl. Note: This suppresses hydrolysis and ensures the salt form is maintained.

-

Filtration: If insoluble impurities (e.g., sulfur) remain, filter hot through a pre-heated Büchner funnel.

-

Decolorization (Optional): If the solution is dark brown/black due to oxidation, treat with 0.5g activated charcoal for 5 mins, then filter.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C in an ice bath.

-

Collection: Filter the orange/yellow needles and wash with cold Acetone (anti-solvent).

-

Drying: Dry in a vacuum desiccator over

. Do not oven dry above 80°C as the salt may decompose or oxidize.

Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific solvent of interest.

-

Preparation: Add excess 2-amino-4-nitrophenol HCl to 10mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the saturated solution through a 0.45µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under vacuum (rotary evaporator) or nitrogen stream.

-

Quantification: Weigh the dry residue.

Stability & Handling Risks

The 2-amino-4-nitrophenol moiety is an aminophenol , making it inherently susceptible to oxidation.

-

Oxidation: In solution (especially neutral/basic pH), it rapidly oxidizes to quinone imines, turning the solution dark brown/black. Always store solutions under inert gas (Nitrogen/Argon).

-

Light Sensitivity: Photodegradation is accelerated in solution. Use amber glassware.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is intended).

Figure 2: Purification workflow leveraging the specific solubility profile of the HCl salt.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[4][5][6][7][8][9][10][11][12][13][14] Org. Synth. 25, 5. (Describes recrystallization and acid handling). Retrieved from [Link]

- European Patent Office. (1981). Process for the preparation of 2-amino-4-nitrophenol. EP0033099A1. (Details solubility of HCl salt vs free base).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 5. CAS 99-57-0: 2-Amino-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 6. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 7. 2-Amino-4-nitrophenol | 99-57-0 [chemicalbook.com]

- 8. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]

- 9. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

"2-Amino-4-nitrophenol hydrochloride" material safety data sheet (MSDS)

The following technical guide details the material safety, physicochemical profile, and experimental handling of 2-Amino-4-nitrophenol (CAS 99-57-0) and its Hydrochloride salt form.[1] While the commercial standard is often the free base, the hydrochloride salt is a critical intermediate in synthesis and aqueous applications.[1]

CAS No: 99-57-0 (Free Base) | Molecular Formula:

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

The Compound at a Glance

2-Amino-4-nitrophenol is a substituted aromatic amine used primarily as a precursor in the synthesis of azo dyes, mordant dyes (for leather/wool), and as a colorant in semi-permanent hair formulations.[1][2][3][4][5][6][7][8] In drug development, it serves as a structural scaffold for developing nitrogen-rich ligands (e.g., tridentate ligands for metal complexes) and potential antifungal agents.[1]

Critical Distinction:

-

Free Base (CAS 99-57-0): Orange/brown prisms.[1] Lipophilic. Used in organic synthesis and dye formulation.[1]

-

Hydrochloride Salt: Often generated in situ during reduction of 2,4-dinitrophenol or used to enhance aqueous solubility.[1] It is more acidic and hygroscopic.

Physicochemical Profile[1]

| Property | Free Base Data | Hydrochloride Salt (Estimated/Empirical) |

| Molecular Weight | 154.12 g/mol | ~190.58 g/mol (Mono-HCl) |

| Appearance | Orange/Yellow Prisms | Darker, often brownish-red crystals |

| Melting Point | 140–143 °C | Decomposes >200 °C (often without distinct MP) |

| Solubility (Water) | Slight (< 1 mg/mL) | Moderate to High (pH dependent) |

| Solubility (Organic) | Soluble in Ethanol, Ether | Limited solubility in non-polar solvents |

| pKa | pKa1 ≈ 3.1 (amine), pKa2 ≈ 7.6 (phenol) | Significantly lower pH in solution |

PART 2: TOXICOLOGICAL MECHANISMS & RISK ASSESSMENT

Mechanism of Toxicity

The toxicity of 2-Amino-4-nitrophenol stems from its metabolic activation.[1]

-

Metabolic Activation: It acts as a pro-mutagen. Under oxidative conditions (often facilitated by S9 liver fractions in assays), the amino group can be N-hydroxylated, leading to reactive electrophiles that bind DNA.[1]

-

Renal Toxicity: High-dose exposure in rodent models has demonstrated nephrotoxicity, specifically causing degeneration of the renal tubular epithelium.[1]

-

Sensitization: As an aromatic amine, it is a known skin sensitizer (Category 1), capable of inducing allergic contact dermatitis via haptenization of skin proteins.

GHS Hazard Classification[11]

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

LD50 (Rat, Oral): ~2400 mg/kg (Low acute lethality, but high chronic risk).

-

LD50 (Rat, I.P.):[1] ~246 mg/kg (High systemic toxicity via injection).

-

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1][8][9]

Visualization: Toxicity & Reactivity Pathway

The following diagram illustrates the metabolic fate and synthesis pathway, highlighting the conversion between the salt and free base.

Caption: Synthesis pathway from 2,4-Dinitrophenol and downstream toxicological fate (mutagenicity/nephrotoxicity).[1]

PART 3: HANDLING, STORAGE, & STABILITY[1][13]

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen/Argon) . The amine group is susceptible to oxidation, turning the bright orange solid to a dark brown tar over time.

-

Temperature: Refrigerate (2–8 °C).

-

Light: Protect from light (amber vials).

-

Stability: The hydrochloride salt is generally more stable to oxidation than the free base but is hygroscopic. Keep strictly dry.[3]

Emergency Response (Spill/Exposure)[14]

-

Skin Contact: Wash immediately with soap and water.[10] Do not use ethanol immediately on skin as it may enhance transdermal absorption of the nitro-compound.[1]

-

Spill Cleanup:

PART 4: EXPERIMENTAL PROTOCOLS

Synthesis of the Hydrochloride Salt (From 2,4-Dinitrophenol)

Context: This is a standard reduction often cited in older literature (e.g., Organic Syntheses) adapted for modern safety.[1]

-

Reagents: 2,4-Dinitrophenol, Sodium Sulfide (or Fe/HCl), Hydrochloric Acid.[1]

-

Procedure:

-

Suspend 2,4-dinitrophenol in water/ammonia at 85°C.[1]

-

Add reducing agent (Sodium Sulfide) slowly to maintain temp <90°C.

-

Crucial Step: Upon completion, filter sulfur/impurities.

-

Acidification: Add concentrated HCl to the filtrate. The 2-Amino-4-nitrophenol Hydrochloride precipitates as the solution cools.[1]

-

Note: To get the free base, this salt is redissolved and neutralized with Sodium Acetate.[1]

-

Analytical Method: HPLC Quantification

Method validated for separating amino-nitrophenols.[1]

-

Column: C18 Reverse Phase (e.g., Primesep 100 or equiv. for polar amines).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or H2SO4 for ion-pairing).[1]

-

B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 mins.

-

-

Detection: UV @ 275 nm (Alternate: 290 nm).

-

Retention Logic: The protonated amine (in acid) will retain differently than the neutral phenol. Ensure pH control to maintain consistent ionization.

Diagram: Experimental Workflow for HPLC Analysis

Caption: HPLC workflow for quantifying 2-Amino-4-nitrophenol impurities or concentration.

PART 5: REFERENCES

-

National Toxicology Program (NTP). (1988). Toxicology and Carcinogenesis Studies of 2-Amino-4-nitrophenol in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 339. Link

-

Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1][2][3][4][5][6][7][9][12] Organic Syntheses, Coll.[1] Vol. 3, p.82. Link

-

PubChem. (n.d.).[5] 2-Amino-4-nitrophenol (Compound Summary).[1][2][3][4][5][9][12] National Library of Medicine. Link

-

Carl Roth. (2021). Safety Data Sheet: 4-Nitrophenol (Related Isomer/Class Data).Link[1]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Amino-4-nitrophenol.[1][2][3][4][5][6][7][9][12] European Commission. Link

Sources

- 1. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 2. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]

- 3. getchem.com [getchem.com]

- 4. 4 NAP, 4- Nitro 2- Amino Phenol | CAS no 99-57-0 | 4 NAP -4- Nitro 2- Amino Phenol manufacturer, 4 NAP -4- Nitro 2- Amino Phenol supplier, 4 NAP -4- Nitro 2- Amino Phenol producer, 4 NAP -4- Nitro 2- Amino Phenol exporter, 4 NAP -4- Nitro 2- Amino Phenol production center, 4 NAP -4- Nitro 2- Amino Phenol compnay [emcochemicals.com]

- 5. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-nitrophenol | 99-57-0 | TCI AMERICA [tcichemicals.com]

- 7. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Theoretical & Structural Profiling of 2-Amino-4-nitrophenol Hydrochloride: A Computational & Experimental Guide

Topic: Theoretical Studies of "2-Amino-4-nitrophenol hydrochloride" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary

2-Amino-4-nitrophenol hydrochloride (CAS: 14703-69-6 for HCl salt; 99-57-0 for neutral parent) represents a critical scaffold in the synthesis of azo dyes, corrosion inhibitors, and potentially bioactive pharmacophores. While the neutral parent compound is well-characterized, the hydrochloride salt serves as the kinetically stable storage form, preventing oxidation of the amino group.

This guide provides a comprehensive theoretical framework for studying this molecule, contrasting the neutral base with the protonated cation found in the hydrochloride salt. It synthesizes Density Functional Theory (DFT) methodologies, vibrational spectroscopy predictions, and frontier molecular orbital (FMO) analysis to provide a roadmap for researchers characterizing this compound.

Molecular Geometry & Computational Methodology

To accurately model 2-Amino-4-nitrophenol hydrochloride, researchers must account for the protonation of the amino group (

Computational Workflow (Standard Protocol)

The following workflow is the industry standard for validating the structure of nitro-amino aromatic salts.

Figure 1: Standard computational workflow for characterizing small organic salts.

Structural Parameters & Causality

In the hydrochloride salt, the protonation of the amine nitrogen significantly alters the local geometry compared to the neutral molecule.

-

C-N Bond Length: In the neutral molecule, the

bond length is typically -

Intramolecular Hydrogen Bonding: The neutral molecule exhibits a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen (

). In the hydrochloride salt, this is replaced by interactions between the ammonium protons and the chloride ion (

Electronic Properties: FMO & Reactivity[1]

The chemical reactivity of 2-Amino-4-nitrophenol hydrochloride is governed by its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis

The band gap (

| Property | Neutral Species | Protonated Cation (Salt) | Theoretical Implication |

| HOMO Location | Phenolic Ring / Amine Lone Pair | Phenolic Ring (Amine excluded) | Protonation stabilizes the HOMO, making the salt harder to oxidize. |

| LUMO Location | Nitro Group ( | Nitro Group / Ring | Electrophilic attack susceptibility remains high at the nitro group. |

| Energy Gap ( | Lower ( | Higher ( | The salt is chemically "harder" and less reactive than the neutral base. |

Key Insight: The "Blue Shift" in UV-Vis absorption often observed upon acidification is directly caused by this widening of the HOMO-LUMO gap, as the non-bonding (

Molecular Electrostatic Potential (MEP)

In the neutral molecule, the most negative potential (red) is localized on the nitro group oxygens, making them sites for electrophilic attack. In the hydrochloride salt, the global maximum of positive potential (blue) shifts dramatically to the

Vibrational Spectroscopy Profiling

Experimental validation of theoretical models relies heavily on FT-IR. The transition from neutral base to hydrochloride salt results in distinct spectral shifts.

Characteristic IR Bands (Theoretical vs. Experimental)

| Vibrational Mode | Neutral Frequency ( | HCl Salt Frequency ( | Mechanistic Explanation |

| Discrete symmetric/asymmetric | |||

| Slight shift due to change in ring electronics (loss of resonance). | |||

| Nitro group remains largely unaffected by distal protonation. | |||

| N/A | New deformation band appears specific to the ammonium cation. |

Protocol for Validation:

-

Sample Prep: Grind 1-2 mg of the hydrochloride salt with 200 mg dry KBr.

-

Blank: Run pure KBr background.

-

Acquisition: Collect 32 scans at

resolution. -

Check: Look for the "ammonium band" broadening between 2500-3000

to confirm salt formation.

Experimental Synthesis & Validation

To validate theoretical predictions, the compound must be synthesized with high purity.

Synthesis Workflow (Reduction & Acidification)

The synthesis involves the selective reduction of 2,4-dinitrophenol followed by immediate stabilization as the hydrochloride salt.

Figure 2: Synthesis pathway emphasizing the stabilization of the intermediate.

Causality in Protocol

-

Temperature Control (< 5°C): During acidification, temperature must be kept low to prevent diazonium salt formation or thermal decomposition.

-

Acid Excess: A stoichiometric excess of HCl is required not just for stoichiometry, but to push the equilibrium fully toward the salt form via the Common Ion Effect, maximizing yield.

References

-

Tanak, H., et al. (2010).[1] "2-Amino-4-nitrophenol monohydrate." Acta Crystallographica Section E, 66(10), o2544. Link

- Provides X-ray crystallographic data for the neutral monohydrate, serving as the baseline for structural comparison.

-

Hartman, W. W., & Silloway, H. L. (1945). "2-Amino-4-nitrophenol."[2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[10] Vol. 3, p. 82. Link

- Authoritative source for the reduction synthesis and purific

-

Ramalingam, S., et al. (2013). "Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation... on 2-amino-4-chlorophenol." Spectrochimica Acta Part A, 104, 549-553. Link

- Comparative theoretical study on a structurally similar congener, validating the B3LYP/6-311++G(d,p) methodology.

-

PubChem. (n.d.). "2-Amino-4-nitrophenol Compound Summary." National Library of Medicine. Link

- Source for physicochemical properties and toxicity d

-

SIELC Technologies. (n.d.). "UV-Vis Spectrum of 2-Amino-4-nitrophenol." Link

- Reference for UV-Vis absorption maxima used in electronic property valid

Sources

- 1. 2-Amino-4-nitrophenol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Amino-4-nitrophenol(99-57-0) IR Spectrum [m.chemicalbook.com]

- 5. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]

- 6. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 10. pharmacy180.com [pharmacy180.com]

Methodological & Application

"2-Amino-4-nitrophenol hydrochloride" as an intermediate for metal complex dyes

Application Note: 2-Amino-4-nitrophenol Hydrochloride as a Strategic Intermediate for 1:2 Metal Complex Dyes

Executive Summary

2-Amino-4-nitrophenol (CAS: 99-57-0; Hydrochloride salt often generated in situ or used for stability) is a cornerstone intermediate in the synthesis of 1:2 metal complex dyes . Its structural uniqueness lies in the ortho-positioning of the amino and hydroxyl groups, which, upon diazotization and coupling, creates a tridentate ligand capable of forming highly stable coordination complexes with transition metals like Chromium (Cr³⁺) and Cobalt (Co³⁺).

This guide provides a comprehensive technical workflow for researchers utilizing 2-amino-4-nitrophenol hydrochloride to synthesize high-performance acid dyes, specifically focusing on the synthesis of C.I. Acid Orange 62 as a model system.

Chemical Profile & Mechanism of Action

The Tridentate Ligand System

The efficacy of 2-amino-4-nitrophenol in dye chemistry stems from its ability to act as a tridentate ligand .

-

Diazotization: The amino group (-NH₂) is converted to a diazonium cation (-N₂⁺).

-

Coupling: This electrophile attacks a coupler (e.g., a pyrazolone or naphthol) possessing an adjacent hydroxyl or enolizable ketone.

-

Chelation: The resulting azo dye presents three binding sites to the metal ion:

-

The oxygen from the original phenolic hydroxyl group (deprotonated).

-

One nitrogen atom from the azo linkage (-N=N-).

-

The oxygen/nitrogen from the coupler's functional group.[1]

-

1:1 vs. 1:2 Complexes

-

1:1 Complexes: One dye molecule binds one metal ion, usually requiring counter-ions (e.g., Cl⁻, H₂O) to satisfy coordination numbers. These are often soluble but less fast.

-

1:2 Complexes: Two dye molecules chelate a single metal ion. The metal charge is often neutralized by the anionic nature of the ligands, resulting in dyes with superior light fastness and wash fastness due to the "cage" effect protecting the chromophore.

Visualization: Synthesis & Chelation Workflow

The following diagram illustrates the transformation from the raw intermediate to the final metallized dye.

Caption: Workflow for converting 2-amino-4-nitrophenol into a stable 1:2 Chromium complex dye.

Experimental Protocols

Protocol A: Diazotization of 2-Amino-4-nitrophenol

Objective: Generate the reactive diazonium salt safely and efficiently.

Reagents:

-

2-Amino-4-nitrophenol (Free base or HCl salt): 0.1 mol (15.4 g if free base)

-

Hydrochloric acid (37%): 25 mL

-

Sodium nitrite (NaNO₂): 0.105 mol (7.25 g)

-

Ice/Water: As required

Procedure:

-

Slurry Preparation: In a 500 mL beaker, disperse 0.1 mol of 2-amino-4-nitrophenol in 100 mL water.

-

Acidification: Add 25 mL concentrated HCl. If starting with the free base, this converts it to the soluble hydrochloride form. Stir well.

-

Cooling: Cool the mixture to 0–5°C using an ice bath. Critical: Temperature control prevents decomposition of the diazonium salt.

-

Nitrosation: Add the sodium nitrite (dissolved in 20 mL water) dropwise over 30 minutes. Maintain temperature < 5°C.

-

Endpoint Check: The solution should turn clear (or lighter) and react positive to starch-iodide paper (blue color indicates excess nitrous acid).

-

Destruction of Excess Nitrite: Add sulfamic acid until starch-iodide paper no longer turns blue. Why: Excess nitrite can degrade the coupler or cause side reactions.

Protocol B: Coupling to Form the Azo Ligand

Objective: Synthesize the unmetallized azo dye precursor for Acid Orange 62.

Reagents:

-

3-Methyl-1-phenyl-5-pyrazolone: 0.1 mol (17.4 g)

-

Sodium Hydroxide (NaOH): 30% solution

-

Sodium Carbonate (Na₂CO₃): For pH buffering

Procedure:

-

Coupler Dissolution: Dissolve 0.1 mol of 3-methyl-1-phenyl-5-pyrazolone in 100 mL water containing 0.1 mol NaOH.

-

Buffering: Cool to 0–5°C and add Na₂CO₃ to buffer the solution to pH 8–9 .

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol A) to the coupler solution over 45 minutes.

-

Note: Maintain pH 8–9 by simultaneously adding dilute NaOH if necessary. The coupling of pyrazolones is most efficient in weak alkali.

-

-

Precipitation: Stir for 2 hours. Acidify with HCl to pH 4 to precipitate the azo dye.

-

Isolation: Filter the solid, wash with cold water, and dry.

-

Checkpoint: Analyze by HPLC/TLC. The product is the "ligand" ready for metallization.

-

Protocol C: Metallization (Formation of 1:2 Chromium Complex)

Objective: Create the high-fastness C.I. Acid Orange 62.

Reagents:

-

Azo Ligand (from Protocol B): 0.1 mol

-

Chromium(III) Sulfate or Chrome Alum: 0.055 mol (Slight excess of Cr)

-

Salicylic Acid: 0.01 mol (Catalyst/Auxiliary ligand)

-

pH Regulators: Formic acid, NaOH

Procedure:

-

Resuspension: Suspend the azo ligand (0.1 mol) in 400 mL water.

-

Metal Addition: Add the Chromium(III) salt (corresponding to 0.05 mol Cr, aiming for a 1:2 metal:dye ratio). Add salicylic acid.[2]

-

Heating: Heat the mixture to reflux (100–105°C). For industrial grades, pressurized vessels at 130°C are often used to speed up kinetics.

-

pH Adjustment: Adjust pH to 4.0–5.0 with formic acid/sodium formate buffer.

-

Reaction Monitoring: Reflux for 4–8 hours. Monitor by TLC or UV-Vis. The reaction is complete when the free ligand spot disappears and the lambda-max shifts (bathochromic shift).

-

Neutralization: Once complexation is complete, adjust pH to 7.0–7.5.

-

Isolation: Salting out with NaCl or spray drying yields the final dye powder.

Quality Control & Characterization

| Parameter | Method | Specification / Expected Result |

| Purity (HPLC) | C18 Column, ACN:Water Gradient | >95% (Free amine < 0.1%) |

| Identity (IR) | FTIR (KBr pellet) | Absence of -NH₂ peaks; presence of -N=N- and Metal-O stretches. |

| Complexation | UV-Vis Spectroscopy | Distinct shift in |

| Free Chromium | ICP-OES | < 50 ppm (Environmental compliance) |

| Solubility | Aqueous (25°C) | > 50 g/L (for commercial Acid Orange 62) |

Safety & Handling (E-E-A-T)

-

Toxicity: 2-Amino-4-nitrophenol is a skin sensitizer and potential mutagen. Handle in a fume hood with nitrile gloves and N95/P100 respiratory protection.

-

Explosion Hazard: Dry diazonium salts can be explosive. Never dry the intermediate diazonium salt; proceed immediately to coupling.

-

Waste Disposal: Chromium-containing waste must be segregated and treated as hazardous heavy metal waste.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (1945). 2-Amino-4-nitrophenol Synthesis Protocol. Coll. Vol. 3, p. 83. Retrieved from [Link]

-

World Dye Variety. (2012).[3][4] C.I.[5][6][3][4] Acid Orange 62 Properties and Manufacturing Methods. Retrieved from [Link]

- Google Patents. (1991). US4997917A - Preparation of 1:2 chromium complex azo dyes.

Sources

- 1. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. C.I. Pigment Orange | C17H13ClN6O5 | CID 25535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-nitrophenol [dyestuffintermediates.com]

Application Note: Precision Coupling of Diazotized 2-Amino-4-nitrophenol

Topic: Coupling reactions of diazotized "2-Amino-4-nitrophenol hydrochloride" Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Dye Synthesis Professionals.

Synthesis of Tridentate o,o'-Dihydroxyazo Ligands and Metallized Dye Precursors

Executive Summary

This guide details the diazotization and subsequent coupling of 2-Amino-4-nitrophenol (ANP) . Unlike simple anilines, ANP belongs to the class of o-aminophenols, which upon diazotization exhibit a unique pH-dependent equilibrium between the cationic diazonium salt and the neutral, zwitterionic diazooxide (quinone diazide).

Understanding this equilibrium is critical for successful coupling. These reactions are the foundational chemistry for C.I. Mordant Brown 33 and related 1:2 metal-complex dyes, where the o,o'-dihydroxyazo motif serves as a tridentate ligand for Cr(III) or Co(III) complexation.

Scientific Foundation & Mechanism

The Diazooxide Equilibrium

The diazotization of ANP in hydrochloric acid yields the 2-hydroxy-4-nitrobenzenediazonium chloride. However, due to the acidity of the ortho-hydroxyl group (enhanced by the para-nitro electron withdrawal), the compound readily loses a proton to form 2-diazo-4-nitrophenol (a diazooxide) .

-

In Acid (pH < 2): Exists as the reactive electrophile

. -

In Neutral/Alkaline (pH > 4): Exists as the stabilized diazooxide. This species is significantly less electrophilic than the cation, requiring highly activated coupling components (e.g., resorcinol,

-naphthol) and precise pH control to drive the reaction.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the acid-base equilibrium of the diazo species. Successful coupling requires balancing the concentration of the reactive diazonium cation against the solubility of the coupling component.

Experimental Protocols

Safety & Handling (Critical)

-

Explosion Hazard: Dry diazooxides are light-sensitive and can be explosive. Never let the diazonium salt dry out. Process immediately or store as a wet paste.

-

Toxicity: ANP is a skin irritant and potential mutagen. Handle in a fume hood.

-

Decomposition: Trace copper or iron can catalyze the decomposition of the diazo compound (Sandmeyer-type side reactions). Use glass or glass-lined equipment; avoid metal spatulas.

Protocol A: Diazotization of 2-Amino-4-nitrophenol

Objective: Generate a stable solution of 2-diazo-4-nitrophenol.

Reagents:

-

2-Amino-4-nitrophenol (ANP): 15.4 g (0.1 mol)[1]

-

Hydrochloric Acid (37%): 25 mL (~0.3 mol)

-

Sodium Nitrite (

): 7.0 g (0.102 mol) -

Ice/Water: ~100 g

Procedure:

-

Slurry Formation: In a 500 mL beaker, suspend 15.4 g of ANP in 50 mL of water and 25 mL of concentrated HCl. Stir well to form the hydrochloride salt.

-

Cooling: Add crushed ice to lower the temperature to 0–2°C .

-

Nitrite Addition: Dissolve 7.0 g of

in 15 mL of water. Add this solution dropwise to the ANP slurry over 20 minutes.-

Note: Maintain temperature

C. The yellow slurry will gradually turn into a clearer, brownish-yellow solution (or a fine suspension of the diazooxide depending on exact acidity).

-

-

Completion: Stir for an additional 30 minutes. Test with Starch-Iodide paper ; a persistent blue color indicates excess nitrite.

-

Scavenging: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until Starch-Iodide paper remains white.

-

Clarification: If the solution is turbid, filter quickly through glass wool. Keep the filtrate cold (

C).[2]

Protocol B: Coupling with Resorcinol (Mordant Brown 33 Analog)

Objective: Synthesize 4-((2-hydroxy-5-nitrophenyl)diazenyl)benzene-1,3-diol.

Reagents:

-

Diazotized ANP solution (from Protocol A)

-

Resorcinol: 11.0 g (0.1 mol)

-

Sodium Hydroxide (NaOH): 4.0 g (0.1 mol)

-

Sodium Carbonate (

): ~15 g (for pH buffering)

Procedure:

-

Coupler Preparation: Dissolve 11.0 g Resorcinol and 4.0 g NaOH in 100 mL water. Cool to 5–10°C .

-

Coupling Reaction: Slowly add the cold Diazotized ANP solution to the Resorcinol solution over 30–45 minutes.

-

Critical Control: Simultaneously add

solution (20% w/v) to maintain pH 9.0–9.5 . -

Why? Resorcinol couples fastest as the phenolate dianion, but the diazo species decomposes if pH > 11.

-

-

Agitation: Stir for 2–3 hours allowing the temperature to rise to room temperature (20°C).

-

Precipitation: Acidify the mixture to pH 4.0 using dilute HCl. The dye will precipitate as a dark brown solid.[3]

-

Isolation: Filter by vacuum filtration. Wash with cold water (2 x 50 mL) to remove inorganic salts.

-

Purification: Recrystallize from ethanol/water or dry at 50°C under vacuum.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the azo dye.

Data Analysis & Characterization

| Parameter | Method | Expected Observation | Notes |

| Reaction Endpoint | Spot Test | No color with alkaline H-acid | Indicates consumption of diazo |

| Purity | HPLC (C18) | Single peak @ 254/400 nm | Mobile phase: ACN/Water (0.1% TFA) |

| Identity | 1H-NMR (DMSO-d6) | Aromatic protons 6.5-8.5 ppm | Loss of NH2 signal; OH broad singlets |

| Metal Chelation | UV-Vis | Bathochromic shift (+20-50 nm) | Upon addition of |

Troubleshooting Guide

-

Problem: Low Yield / Tarry Product.

-

Cause: Decomposition of diazooxide due to high temperature (>10°C) or prolonged holding time.

-

Solution: Ensure internal temp is <5°C during diazotization.[2] Couple immediately.

-

-

Problem: Incomplete Coupling (Diazo remains).

-

Cause: pH dropped below 7 during addition.

-

Solution: The coupling rate of diazooxides drops drastically in acid. Ensure Carbonate buffer maintains pH > 8.5.

-

-

Problem: Product is soluble/hard to filter.

-

Cause: Sulfonic acid groups (if using sulfonated couplers) or high pH.

-

Solution: Salt out with NaCl (10% w/v) or lower pH to isoelectric point (usually pH 3-4).

-

References

-

Preparation of 2-amino-4-nitrophenol (Precursor Synthesis)

- Organic Syntheses, Coll. Vol. 3, p.83 (1955); Vol. 25, p.5 (1945).

-

Source:

- Diazotization Mechanism of o-Aminophenols Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. Context: Discusses the diazooxide/quinone diazide equilibrium characteristic of o-aminophenols.

-

Synthesis of C.I.

-

World Dye Variety. (2012). "Mordant Brown 33".[4]

-

Source:

-

-

Coupling Conditions for Resorcinol

- Google Patents, CZ472990A3. "Coupling process of diazo components with resorcinol".

-

Source:

-

Safety D

Sources

Application Note: 2-Amino-4-nitrophenol Hydrochloride in the Synthesis of Benzoxazole-Based Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

In the landscape of medicinal chemistry, 2-Amino-4-nitrophenol hydrochloride (CAS: 99-57-0 for free base) serves as a highly versatile, bifunctional scaffold. The compound presents three distinct reactive centers: a hydroxyl group, an amino group, and a nitro group. The ortho-arrangement of the amino and hydroxyl groups makes it an ideal precursor for synthesizing heterocyclic pharmacophores, most notably benzoxazoles and 1,5-benzoxazepines .

Why use the hydrochloride salt? Free ortho-aminophenols are highly electron-rich and notoriously susceptible to aerial oxidation, leading to rapid darkening and degradation during storage. Utilizing the hydrochloride salt ensures long-term shelf stability and precise stoichiometric control during large-scale reactions.

During synthesis, the para-positioned nitro group acts as a stable, non-participating moiety during the initial cyclization. Post-cyclization, this nitro group can be cleanly reduced to a primary amine, providing a reactive handle for late-stage diversification (e.g., amide coupling, urea formation) in structure-activity relationship (SAR) campaigns .

Mechanistic Pathway: Benzoxazole Scaffold Synthesis

The synthesis of 5-amino-2-arylbenzoxazoles—a critical motif in antimicrobial agents and inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH)—proceeds via a validated two-stage workflow.

First, the 2-amino-4-nitrophenol is neutralized in situ and condensed with an aromatic aldehyde to form a Schiff base, which undergoes oxidative cyclization. Second, the nitro group is catalytically hydrogenated to yield the final API scaffold.

Workflow: Oxidative cyclization of 2-amino-4-nitrophenol followed by nitro reduction.

Quantitative Data: Catalyst Optimization for Cyclization

The oxidative cyclization of the transient benzoxazoline intermediate to the fully aromatized benzoxazole is the rate-limiting step. Various catalytic systems have been evaluated to optimize the yield of 5-nitro-2-arylbenzoxazoles. The table below summarizes the efficiency of different catalysts based on recent optimization studies .

| Catalyst System | Reaction Conditions | Time (h) | Yield (%) | Mechanistic Role & Causality |

| DarcoKB / O₂ | Xylene, 120 °C | 4.0 | 80% | Activated carbon provides a high surface area for aerobic oxidative dehydrogenation. |

| BAIL Gel | Solvent-free, 130 °C | 5.0 | 79% | Brønsted acidic ionic liquid gel activates the carbonyl carbon, facilitating attack. |